2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(4-methoxyphenyl)-4-thiazolyl)-4-methyl-
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Overview
Description
2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(4-methoxyphenyl)-4-thiazolyl)-4-methyl- is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazinone core, which is fused with a thiazole ring and substituted with a methoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(4-methoxyphenyl)-4-thiazolyl)-4-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazinone Core: This can be achieved through the cyclization of an appropriate anthranilic acid derivative with a suitable carbonyl compound under acidic or basic conditions.
Thiazole Ring Formation: The thiazole ring can be introduced by reacting the benzoxazinone intermediate with a thioamide or a similar sulfur-containing reagent.
Substitution with Methoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(4-methoxyphenyl)-4-thiazolyl)-4-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methoxyphenyl halide in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoxazinone derivatives.
Scientific Research Applications
2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(4-methoxyphenyl)-4-thiazolyl)-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(4-methoxyphenyl)-4-thiazolyl)-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: Lacks the thiazole and methoxyphenyl groups, resulting in different chemical reactivity and biological activity.
6-(2-(4-Methoxyphenyl)-4-thiazolyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one: Similar structure but with variations in the substitution pattern.
Uniqueness
The uniqueness of 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(4-methoxyphenyl)-4-thiazolyl)-4-methyl- lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its potential for biological activity, while the thiazole ring contributes to its chemical stability and reactivity.
Properties
CAS No. |
114566-51-7 |
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Molecular Formula |
C19H16N2O3S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-4-methyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C19H16N2O3S/c1-21-16-9-13(5-8-17(16)24-10-18(21)22)15-11-25-19(20-15)12-3-6-14(23-2)7-4-12/h3-9,11H,10H2,1-2H3 |
InChI Key |
STLWLHGELLFXBL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C=C2)C3=CSC(=N3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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